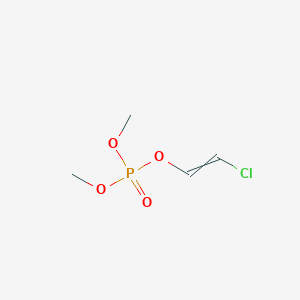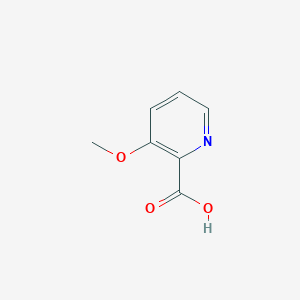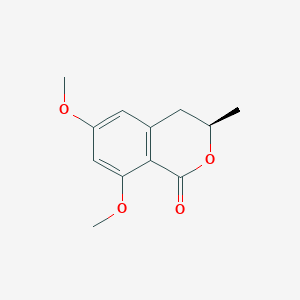
3-chloro-N-(4-chlorophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-chlorophenyl)aniline is an aromatic amine compound with the molecular formula C12H9Cl2N It consists of a benzene ring substituted with chlorine and an amine group, making it a derivative of aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chlorophenyl)aniline typically involves the reaction of 4-chloronitrobenzene with 3-chloroaniline. The process can be summarized as follows:
Nitration: 4-Chloronitrobenzene is prepared by nitrating chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group in 4-chloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-chloroaniline.
Coupling Reaction: 4-Chloroaniline is then reacted with 3-chlorobenzoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed to produce 4-chloroaniline.
Coupling Reaction in Reactors: The coupling reaction is carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used under controlled conditions.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like iron powder are commonly used.
Major Products Formed
Halogenation: Formation of polyhalogenated derivatives.
Nitration: Formation of nitro derivatives.
Reduction: Formation of various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-chlorophenyl)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-chlorophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: Similar structure but lacks the additional chlorine substitution on the benzene ring.
3-Chloroaniline: Similar structure but lacks the 4-chlorophenyl substitution.
4-Chloro-N-methylbenzenamine: Similar structure with a methyl group instead of a hydrogen atom on the amine group.
Uniqueness
3-chloro-N-(4-chlorophenyl)aniline is unique due to its dual chlorine substitutions, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
15979-79-0 |
|---|---|
Molekularformel |
C12H9Cl2N |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
3-chloro-N-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H |
InChI-Schlüssel |
WLXUZUUNMIBZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
15979-79-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















